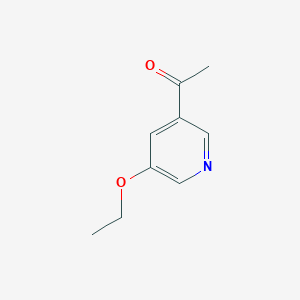
1-Chlorohexane-D13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorohexane-D13 is a deuterated form of 1-Chlorohexane, where the hydrogen atoms are replaced with deuterium. This compound is part of the aliphatic saturated halogenated hydrocarbons group, with the chemical formula CD3(CD2)5Cl. Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic signatures .
Métodos De Preparación
1-Chlorohexane-D13 can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with deuterated hydrochloric acid or thionyl chloride. The reaction typically occurs under reflux conditions, where the hexyl alcohol is slowly added to the deuterated hydrochloric acid or thionyl chloride, resulting in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s high purity.
Análisis De Reacciones Químicas
1-Chlorohexane-D13 undergoes various chemical reactions, including:
Substitution Reactions: It can react with potassium fluoride in ethylene glycol to form 1-Fluorohexane-D13.
Dehydrochlorination: When subjected to thermal decomposition, it produces 1-Hexene-D13 and hydrogen chloride.
Friedel-Crafts Alkylation: It can react with benzene in the presence of aluminum trichloride to form 2-Phenylhexane-D13.
Common reagents and conditions for these reactions include potassium fluoride, ethylene glycol, benzene, and aluminum trichloride. The major products formed from these reactions are 1-Fluorohexane-D13, 1-Hexene-D13, and 2-Phenylhexane-D13.
Aplicaciones Científicas De Investigación
1-Chlorohexane-D13 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Chlorohexane-D13 involves its interaction with molecular targets through substitution and dehydrochlorination reactions. The deuterium atoms in the compound provide increased stability and distinct spectroscopic signatures, allowing researchers to track its behavior in various reactions. The thermal decomposition of this compound to produce 1-Hexene-D13 and hydrogen chloride involves a two-stage, one-step reaction mechanism, featuring a slightly asynchronous process associated with the catalytic planar reaction center .
Comparación Con Compuestos Similares
1-Chlorohexane-D13 can be compared with other similar compounds such as:
- 1-Fluorohexane-D13
- 1-Bromohexane-D13
- 1-Iodohexane-D13
These compounds share similar structures but differ in their halogen atoms, leading to variations in their reactivity and applications. This compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and increased stability .
Propiedades
Fórmula molecular |
C6H13Cl |
|---|---|
Peso molecular |
133.70 g/mol |
Nombre IUPAC |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane |
InChI |
InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
Clave InChI |
MLRVZFYXUZQSRU-UTBWLCBWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
SMILES canónico |
CCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


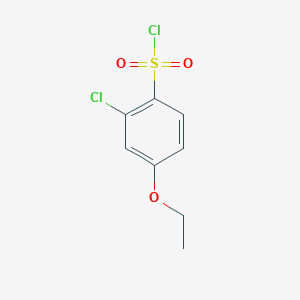
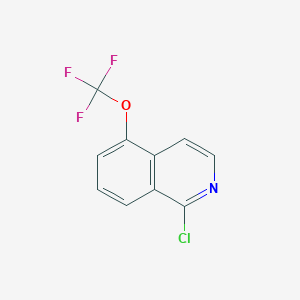

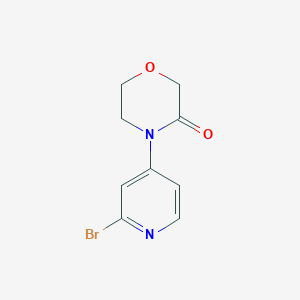
![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
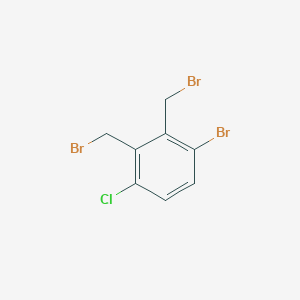
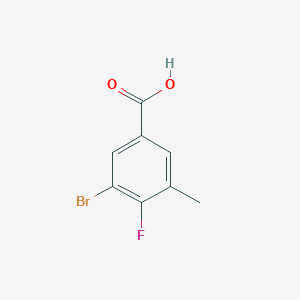
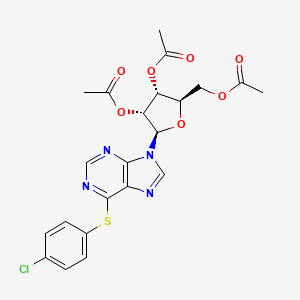
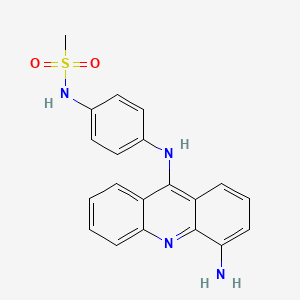


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
